6-Ethoxypyridine-3-carboxamide
Overview
Description
6-Ethoxypyridine-3-carboxamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxypyridine-3-carboxamide typically involves the ethoxylation of pyridine derivatives. One common method includes the reaction of 6-chloropyridine-3-carboxamide with ethanol in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The purification process often involves recrystallization or chromatographic techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-ethoxypyridine-3-carboxylic acid, while reduction could produce this compound derivatives with different substituents.
Scientific Research Applications
6-Ethoxypyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Ethoxypyridine-3-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The ethoxy group and the carboxamide moiety play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridine-3-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
6-Chloropyridine-3-carboxamide: Contains a chlorine atom instead of an ethoxy group.
6-Hydroxypyridine-3-carboxamide: Features a hydroxyl group in place of the ethoxy group.
Uniqueness
6-Ethoxypyridine-3-carboxamide is unique due to its ethoxy group, which can influence its reactivity and interaction with other molecules
Properties
IUPAC Name |
6-ethoxypyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-7-4-3-6(5-10-7)8(9)11/h3-5H,2H2,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFWYDOMOVRTHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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